

Application Notes and Protocols for Windorphen in Cell Culture Experiments

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Compound of Interest

Compound Name: Windorphen

Cat. No.: B1300807

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Introduction

Windorphen is a cell-permeable small molecule that acts as a selective inhibitor of the canonical Wnt/ β -catenin signaling pathway.[1][2][3] It functions by targeting the histone acetyltransferase p300 and disrupting its interaction with β -catenin, a key transcriptional co-activator in this pathway.[1][2][4] This inhibition occurs downstream of β -catenin's stabilization and nuclear translocation.[1][5] **Windorphen** has demonstrated selectivity for the β -catenin-1 isoform over β -catenin-2 and has been shown to induce apoptosis in cancer cell lines with hyperactive Wnt signaling.[1][5] These properties make **Windorphen** a valuable tool for studying Wnt/ β -catenin signaling and a potential therapeutic agent for Wnt-driven cancers.[2][4]

Mechanism of Action

The canonical Wnt signaling pathway is crucial for embryonic development, tissue homeostasis, and its deregulation is implicated in various cancers.[6][7][8] In the "off" state, a destruction complex phosphorylates β -catenin, targeting it for ubiquitination and proteasomal degradation.[9] Upon Wnt ligand binding to its receptor complex, this destruction complex is inhibited, leading to the accumulation of β -catenin in the cytoplasm and its subsequent translocation to the nucleus.[9][10] In the nucleus, β -catenin forms a complex with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors and recruits co-

activators, including p300 and CREB-binding protein (CBP), to initiate the transcription of Wnt target genes.[10]

Windorphen exerts its inhibitory effect by specifically disrupting the interaction between the C-terminal transactivation domain of β -catenin and p300.[1][2][4] This action prevents the recruitment of the transcriptional machinery necessary for the expression of Wnt target genes, effectively blocking the pathway's downstream effects.[1] Notably, **Windorphen** does not inhibit the interaction of β -catenin with CBP or its DNA-binding partners, TCF/LEF.[2][5]

Quantitative Data Summary

The following tables summarize the reported inhibitory concentrations of **Windorphen** in various assays and cell lines.

Table 1: Inhibitory Activity of **Windorphen**

Target/Assay	Cell Line/System	IC50 Value	Reference
Wnt3a-inducible TOPFLASH-luciferase activity	STF293	1.5 μ M	[11]
p300 Histone Acetyltransferase (HAT) Activity	In vitro	4.2 μ M	[4][5]
KAT5 (Tip60) HAT Activity	In vitro	38.2 μ M	[5]
CBP HAT Activity	In vitro	51.3 μ M	[5]
MYST4 (MORF) HAT Activity	In vitro	59.5 μ M	[5]
MYST2 (HBO1) HAT Activity	In vitro	62.2 μ M	[5]
GCN5 HAT Activity	In vitro	>100 μ M	[5]
PCAF HAT Activity	In vitro	>100 μ M	[5]

Table 2: IC50 Values for **Windorphen**-Induced Apoptosis in Cancer Cell Lines (72-hour treatment)

Cell Line	Cancer Type	Wnt Pathway Status	IC50 Value	Reference
SW480	Human Colon Adenocarcinoma	APC mutation (constitutively active)	15.0 μ M	[5][11]
RKO	Human Colon Carcinoma	-	19.2 μ M	[5]
DU145	Human Prostate Carcinoma	-	21.8 μ M	[4][5]
PC3	Human Prostate Carcinoma	-	19.0 μ M	[5]
H460	Human Lung Cancer	Wnt-independent	>200 μ M	[5]

Experimental Protocols

Materials and Reagents

- **Windorphen:** (e.g., Sigma-Aldrich, Calbiochem)
- Cell Lines:
 - STF293 (Wnt reporter cell line)
 - SW480 (Wnt-dependent colon cancer cell line)
 - HEK293T (for control experiments)
- Cell Culture Media: DMEM, RPMI-1640, or other appropriate media
- Fetal Bovine Serum (FBS)

- Penicillin-Streptomycin
- Trypsin-EDTA
- Phosphate-Buffered Saline (PBS)
- DMSO (for dissolving **Windorphen**)
- Luciferase Reporter Assay System: (e.g., Promega Dual-Luciferase® Reporter Assay System)
- Cell Viability Assay Kit: (e.g., MTT, XTT, or CellTiter-Glo®)
- 96-well and 24-well cell culture plates
- Luminometer or spectrophotometer

Protocol 1: Wnt/ β -Catenin Reporter Assay

This protocol describes the use of a TCF/LEF-driven luciferase reporter assay to quantify the inhibitory effect of **Windorphen** on Wnt signaling.

- Cell Seeding:
 - Culture STF293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
 - Trypsinize and resuspend cells.
 - Seed 2×10^4 cells per well in a 96-well white, clear-bottom plate.
 - Incubate for 24 hours at 37°C and 5% CO₂.
- Preparation of **Windorphen** and Wnt3a Conditioned Media:
 - Prepare a 10 mM stock solution of **Windorphen** in DMSO.[\[3\]](#)[\[12\]](#) Store at -20°C or -80°C.
[\[3\]](#)[\[12\]](#)

- Further dilute the **Windorphen** stock solution in cell culture media to desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 20 μ M).
- Prepare or obtain Wnt3a conditioned media to activate the Wnt pathway.
- Treatment:
 - After 24 hours of cell incubation, remove the media.
 - Add fresh media containing the various concentrations of **Windorphen**.
 - To a subset of wells, add Wnt3a conditioned media to induce luciferase expression. Include a vehicle control (DMSO) and an untreated control.
 - Incubate for an additional 24 hours.
- Luciferase Assay:
 - Following treatment, perform the luciferase assay according to the manufacturer's instructions (e.g., Dual-Luciferase® Reporter Assay System).
 - Measure the luminescence using a luminometer.
- Data Analysis:
 - Normalize the firefly luciferase activity to the Renilla luciferase activity (if using a dual-reporter system).
 - Plot the normalized luciferase activity against the concentration of **Windorphen**.
 - Calculate the IC50 value using non-linear regression analysis.

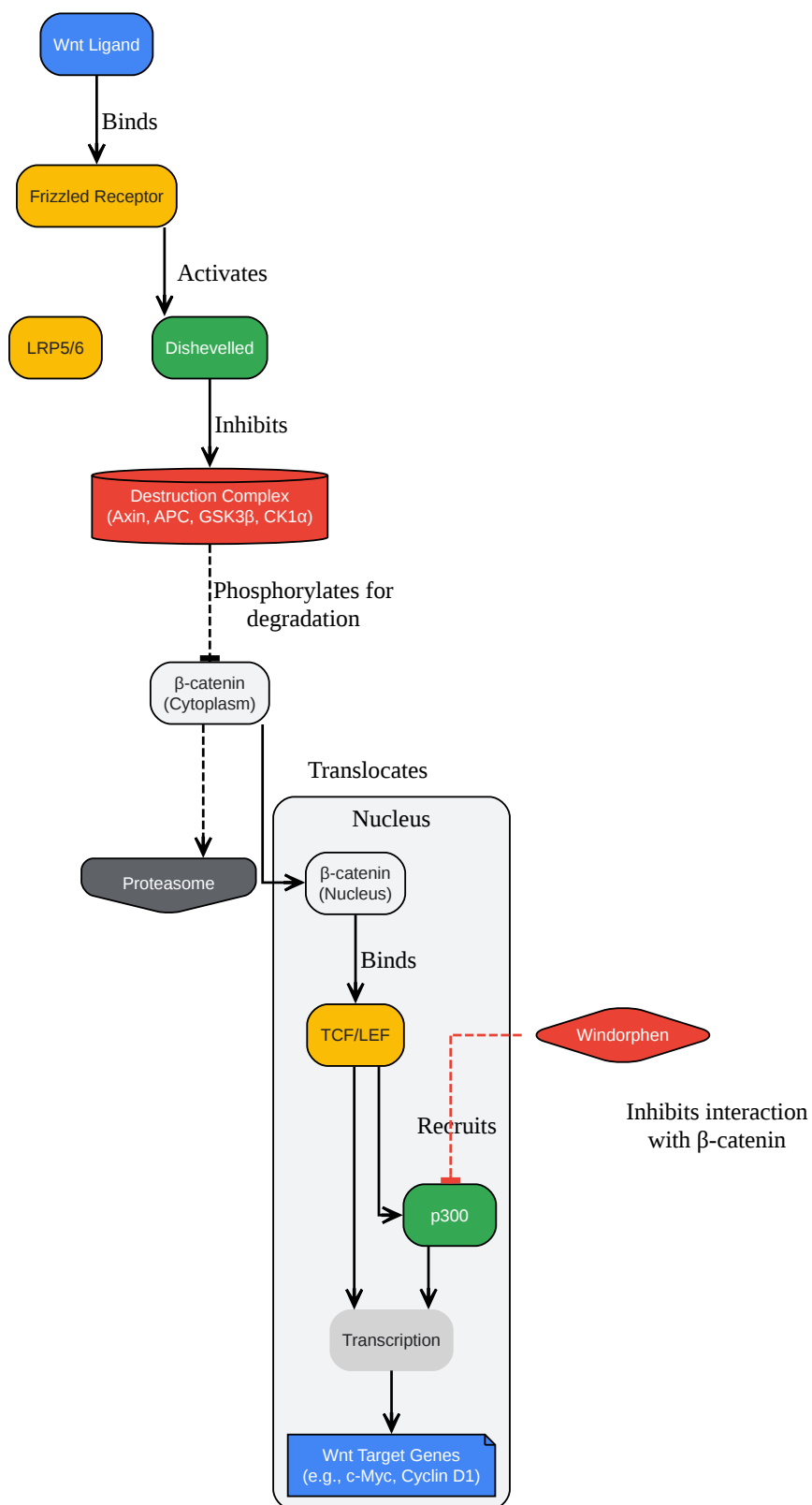
Protocol 2: Cell Viability/Apoptosis Assay

This protocol outlines a method to assess the effect of **Windorphen** on the viability of Wnt-dependent cancer cells.

- Cell Seeding:

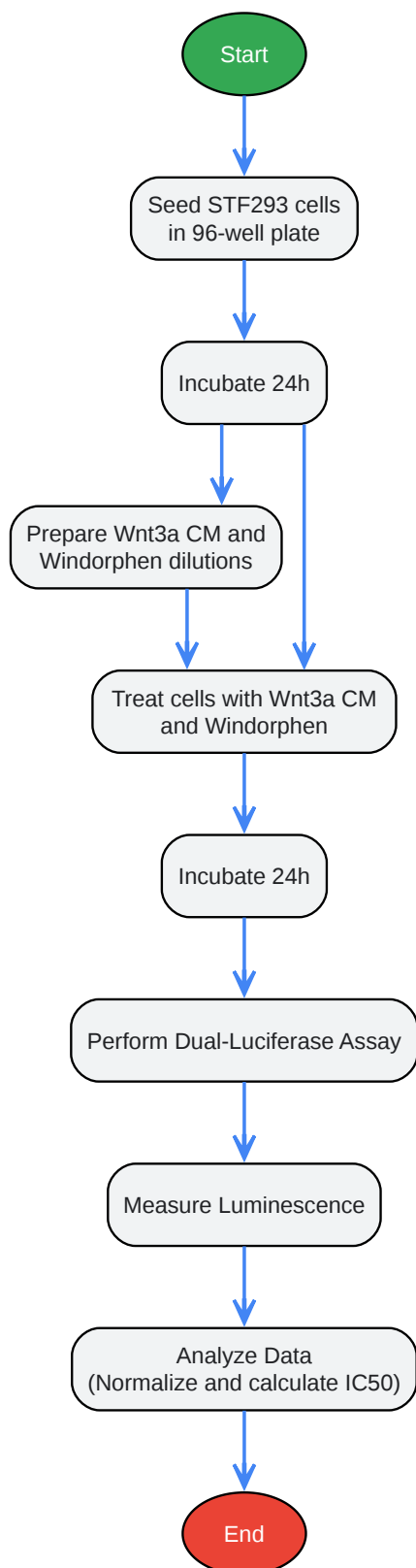
- Culture SW480 cells in an appropriate medium (e.g., RPMI-1640) with 10% FBS and 1% penicillin-streptomycin.
- Seed 5×10^3 cells per well in a 96-well plate.
- Incubate for 24 hours.
- Treatment:
 - Prepare serial dilutions of **Windorphen** in the cell culture medium.
 - Remove the old media and add the media containing different concentrations of **Windorphen**. Include a vehicle control (DMSO).
 - Incubate the cells for 72 hours.^[5]
- Cell Viability Measurement (MTT Assay Example):
 - Add 10 μ L of 5 mg/mL MTT solution to each well.
 - Incubate for 4 hours at 37°C.
 - Add 100 μ L of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
 - Incubate for at least 2 hours at 37°C to dissolve the formazan crystals.
 - Measure the absorbance at 570 nm using a spectrophotometer.
- Data Analysis:
 - Subtract the background absorbance from all readings.
 - Express the cell viability as a percentage of the vehicle-treated control.
 - Plot the percentage of cell viability against the concentration of **Windorphen** to determine the IC₅₀.

Visualizations



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Caption: Canonical Wnt/ β -catenin signaling pathway and **Windorphen**'s point of inhibition.



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Caption: Experimental workflow for the Wnt/ β -catenin reporter assay using **Windorphen**.

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